N-(3-methylphenyl)-3-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide
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Overview
Description
N-(3-methylphenyl)-3-[4-(piperidine-1-sulfonyl)phenyl]propanamide is a synthetic organic compound that belongs to the class of amides. This compound features a complex structure with a piperidine sulfonyl group and a methylphenyl group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylphenyl)-3-[4-(piperidine-1-sulfonyl)phenyl]propanamide typically involves multi-step organic reactions. One common approach is:
Formation of the Amide Bond: This can be achieved by reacting 3-methylbenzoic acid with 3-[4-(piperidine-1-sulfonyl)phenyl]propanoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of automated reactors, controlled temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, forming corresponding carboxylic acids.
Reduction: Reduction reactions can target the amide bond, potentially leading to the formation of amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science:
Biology
Biochemical Studies: Used in the study of enzyme interactions and protein binding.
Medicine
Pharmaceutical Research: Investigated for potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry
Chemical Manufacturing: Utilized in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-(3-methylphenyl)-3-[4-(piperidine-1-sulfonyl)phenyl]propanamide involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: Binding to active sites of enzymes, inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors, altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(3-methylphenyl)-3-[4-(piperidine-1-sulfonyl)phenyl]acetamide
- N-(3-methylphenyl)-3-[4-(piperidine-1-sulfonyl)phenyl]butanamide
Uniqueness
N-(3-methylphenyl)-3-[4-(piperidine-1-sulfonyl)phenyl]propanamide is unique due to its specific structural features, such as the combination of a piperidine sulfonyl group and a methylphenyl group, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H26N2O3S |
---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
N-(3-methylphenyl)-3-(4-piperidin-1-ylsulfonylphenyl)propanamide |
InChI |
InChI=1S/C21H26N2O3S/c1-17-6-5-7-19(16-17)22-21(24)13-10-18-8-11-20(12-9-18)27(25,26)23-14-3-2-4-15-23/h5-9,11-12,16H,2-4,10,13-15H2,1H3,(H,22,24) |
InChI Key |
JMNDVAFJJWOLSG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CCC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3 |
Origin of Product |
United States |
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